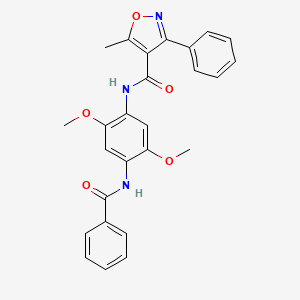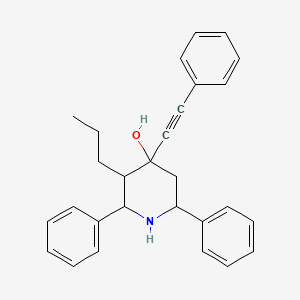![molecular formula C22H17N3O3S2 B11627687 2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11627687.png)
2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid: , also known by its systematic name, is a complex organic compound. Its chemical formula is C21H16N4O3S2. Let’s break down its structure:
- The central core consists of a thiazolidine ring (a five-membered ring containing sulfur and nitrogen atoms).
- Attached to this core, we find a pyrazole ring (a five-membered ring containing nitrogen atoms).
- The compound also contains a carboxylic acid group (acetic acid) and a sulfanyl group (thiol).
Preparation Methods
Industrial Production: Industrial production methods are proprietary and closely guarded by manufacturers. Large-scale production likely involves optimized synthetic routes, purification, and isolation techniques.
Chemical Reactions Analysis
Reactivity: This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield thiazolidine derivatives with reduced sulfur.
Substitution: The phenyl and pyrazole rings are susceptible to substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Halogens (e.g., chlorine, bromine) or nucleophilic reagents (e.g., amines).
Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed studies are needed to identify the major products.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related thiazolidine derivatives. Its uniqueness lies in the combination of the thiazolidine and pyrazole moieties.
Properties
Molecular Formula |
C22H17N3O3S2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C22H17N3O3S2/c1-14-7-9-15(10-8-14)20-16(12-25(23-20)17-5-3-2-4-6-17)11-18-21(28)24(13-19(26)27)22(29)30-18/h2-12H,13H2,1H3,(H,26,27)/b18-11- |
InChI Key |
YHIIYOQGBHJAFL-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B11627611.png)
![({5-[(Carboxymethyl)thio]-2-thioxo-1,3-dithiol-4-yl}thio)acetic acid](/img/structure/B11627612.png)
![Ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-6-carboxylate](/img/structure/B11627619.png)
![{(2E)-2-[(2E)-(3,5-dibromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11627629.png)

![2-[(4-methoxybenzyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627636.png)

![prop-2-en-1-yl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627644.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11627647.png)

![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627662.png)
![(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11627663.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627667.png)
![Ethyl 2-(4-methoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11627686.png)
